Benzyl (3-aminopropyl)carbamate

PROTAC Linker length Ternary complex

A bifunctional Cbz-protected diamine building block essential for PROTAC development and ADC self-immolative linker assembly. The orthogonal benzyl carbamate group enables selective hydrogenolytic deprotection in the presence of acid-labile Boc groups, streamlining complex multi-step syntheses. Ideal for introducing a precisely spaced propyl linker arm; the UV-active benzyl chromophore simplifies reaction monitoring and purification. Insist on ≥98% HPLC purity to ensure fidelity in degrader assembly and final candidate safety.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 46460-73-5
Cat. No. B1330841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (3-aminopropyl)carbamate
CAS46460-73-5
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCCCN
InChIInChI=1S/C11H16N2O2/c12-7-4-8-13-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,12H2,(H,13,14)
InChIKeyJXWABCYGGVHAHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl (3-aminopropyl)carbamate (CAS 46460-73-5): Chemical Profile and Key Identifiers for Procurement


Benzyl (3-aminopropyl)carbamate (CAS 46460-73-5), also known as N-Cbz-1,3-diaminopropane, is a bifunctional organic molecule featuring a primary amine and a benzyl carbamate (Cbz)-protected amine [1]. With a molecular weight of 208.26 g/mol and formula C₁₁H₁₆N₂O₂, this compound serves as a versatile PROTAC (PROteolysis TArgeting Chimera) linker and a protected diamine building block in organic synthesis . Its orthogonally reactive amine termini enable selective, stepwise conjugation strategies for complex molecule assembly [1].

Why Benzyl (3-aminopropyl)carbamate Cannot Be Casually Substituted in PROTAC Synthesis


In PROTAC development, linker composition directly impacts ternary complex formation and target degradation efficiency . The benzyl carbamate (Cbz) protecting group in Benzyl (3-aminopropyl)carbamate offers orthogonal deprotection (hydrogenolysis) relative to acid-labile Boc groups, a critical distinction for synthetic routes involving acid-sensitive motifs [1]. Unlike simple alkyl diamines lacking a latent conjugation handle, this compound provides a rigid, UV-active benzyl group that aids in reaction monitoring and purification, while the 3-carbon propyl spacer offers a distinct balance of flexibility and length compared to shorter ethyl or longer butyl homologs [2]. Substituting with an unprotected diamine or a differently protected analog will alter reaction sequences, purification profiles, and ultimately, linker geometry and biological outcome.

Quantitative Evidence for Benzyl (3-aminopropyl)carbamate Differentiation vs. Key Comparators


Linker Length Optimization: 3-Carbon Propyl Spacer Aligns with PROTAC Geometric Requirements

Benzyl (3-aminopropyl)carbamate provides a 3-carbon propyl spacer between the amine termini. This length contributes to an overall linker dimension that, when extended with additional building blocks, falls within the reported optimal range for PROTAC linkers of 12 to over 20 carbons . This positions the compound as a modular starting point for achieving effective proximity between the target protein and E3 ligase ligands, whereas shorter (e.g., ethyl) or longer (e.g., butyl) diamine analogs may require more extensive synthetic manipulation to reach the desired final linker length.

PROTAC Linker length Ternary complex

Orthogonal Deprotection Strategy: Cbz (Hydrogenolysis) vs. Boc (Acidolysis)

The Cbz (benzyl carbamate) protecting group is cleaved via catalytic hydrogenolysis or strong acid, conditions under which the Boc (tert-butyl carbamate) group is stable [1]. This orthogonal stability allows for selective deprotection in the presence of Boc-protected amines. For example, Cbz groups can be removed with H₂/Pd-C without affecting Boc groups, which require acidic conditions like TFA. This is quantitatively demonstrated by the stability profile: Cbz is stable to TFA, whereas Boc is labile to TFA [1]. Therefore, Benzyl (3-aminopropyl)carbamate is the preferred choice in multi-step syntheses requiring acid-sensitive functionalities elsewhere in the molecule.

Protecting group Orthogonality Cbz Boc

Benzyl Chromophore Enables Direct UV Monitoring and Facilitates Purification

The presence of a benzyl group in Benzyl (3-aminopropyl)carbamate provides a strong UV chromophore (λmax ~ 254 nm) that is absent in aliphatic protecting groups like Boc. This structural feature enables facile monitoring of reaction progress via TLC or HPLC and simplifies purification of intermediates . In contrast, Boc-protected analogs (e.g., tert-Butyl (3-aminopropyl)carbamate) lack a strong chromophore and often require derivatization or alternative detection methods (e.g., refractive index or ELSD) for reliable tracking, which can be less sensitive or less convenient.

Chromophore UV detection HPLC Purification

Validated Commercial Purity (≥98% by HPLC) from Multiple Suppliers Ensures Reproducibility

Benzyl (3-aminopropyl)carbamate is commercially available with a minimum purity of 98% as determined by HPLC from multiple reputable vendors (e.g., AKSci, Sigma-Aldrich/ChemScene) . This high and validated purity level directly reduces the risk of introducing impurities that could compromise sensitive biological assays (e.g., cellular degradation assays for PROTACs) or cause off-target effects in biochemical studies. While other in-class linkers may also be available at high purity, the specific availability of 98% HPLC-grade material from established suppliers for this exact compound provides a reliable benchmark for procurement.

Purity HPLC Quality control Reproducibility

High-Value Application Scenarios for Benzyl (3-aminopropyl)carbamate Based on Quantifiable Differentiation


PROTAC Linker Synthesis Requiring Orthogonal Deprotection

In the multi-step assembly of PROTACs, chemists require linkers with precisely positioned functional handles that can be deprotected selectively. Benzyl (3-aminopropyl)carbamate is ideal for introducing a 3-carbon spacer arm bearing a Cbz-protected amine. After the free amine is conjugated to an E3 ligase ligand, the Cbz group can be removed via hydrogenolysis without cleaving acid-labile Boc groups present on the target protein ligand. This orthogonal strategy, supported by the differential stability of Cbz vs. Boc groups [1], enables a modular and efficient synthetic route, minimizing side reactions and improving overall yield of the final heterobifunctional degrader .

Synthesis of Functionalized Polyamines and Peptide Nucleic Acids (PNAs)

As a protected 1,3-diaminopropane synthon, this compound is employed in the synthesis of complex polyamine scaffolds and PNA backbones. The Cbz group provides UV traceability during solid-phase synthesis and purification, a distinct advantage over non-chromophoric Boc-protected diamines. This simplifies quality control of intermediate resin-bound products via cleavage and HPLC analysis, ensuring that the correct building block has been incorporated before proceeding to the next elongation step . This application leverages the benzyl chromophore for process analytical technology (PAT).

Precursor to Self-Immolative Linkers for Antibody-Drug Conjugates (ADCs)

The benzyl carbamate motif is a key structural component of p-aminobenzyl (PAB) self-immolative linkers used in ADCs. Benzyl (3-aminopropyl)carbamate serves as a foundational building block for constructing these advanced linker-payload systems. The 3-carbon spacer provides an optimal distance between the trigger moiety and the cytotoxic payload, influencing drug release kinetics and bystander killing effects [2]. Procurement of high-purity starting material (≥98% HPLC) is essential for ensuring the fidelity of these complex, multi-step syntheses and the safety profile of the final ADC candidate .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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